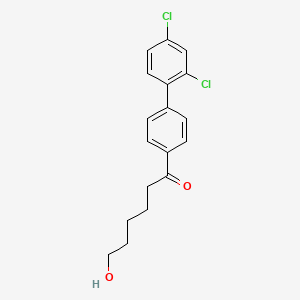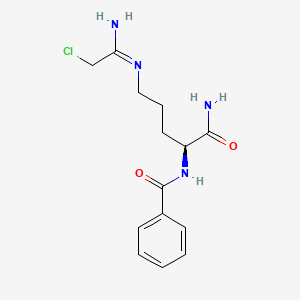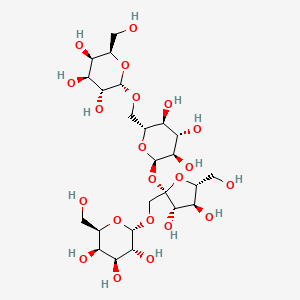
Lychnose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lychnose is a trisaccharide composed of galactose, glucose, and fructose units It is a derivative of raffinose, a naturally occurring oligosaccharide found in various plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lychnose typically involves enzymatic or chemical methods. Enzymatic synthesis often employs alpha-galactosidase to catalyze the transfer of a galactose unit to raffinose. Chemical synthesis may involve the use of protecting groups and selective glycosylation reactions to achieve the desired trisaccharide structure.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes, utilizing genetically modified microorganisms to produce the enzyme required for synthesis. Fermentation processes are optimized to maximize yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Lychnose undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by alpha-galactosidase, resulting in the breakdown into galactose and raffinose.
Oxidation and Reduction: These reactions can modify the functional groups within the compound, potentially altering its properties.
Substitution: Specific reagents can introduce new functional groups, enhancing its reactivity or stability.
Common Reagents and Conditions:
Hydrolysis: Alpha-galactosidase under mild aqueous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Galactose and raffinose.
Oxidation and Reduction: Modified derivatives with altered functional groups.
Applications De Recherche Scientifique
Lychnose has diverse applications in scientific research:
Chemistry: Used as a model compound to study carbohydrate chemistry and enzymatic reactions.
Biology: Investigated for its role in plant metabolism and stress responses.
Medicine: Potential prebiotic effects, promoting beneficial gut microbiota.
Industry: Utilized in the food industry as a functional ingredient to enhance nutritional value.
Mécanisme D'action
The mechanism by which Lychnose exerts its effects involves its interaction with specific enzymes and receptors. In biological systems, it is hydrolyzed by alpha-galactosidase, releasing galactose, which can be utilized in various metabolic pathways. Its prebiotic effects are attributed to its ability to promote the growth of beneficial gut bacteria.
Comparaison Avec Des Composés Similaires
Raffinose: A trisaccharide composed of galactose, glucose, and fructose.
Stachyose: A tetrasaccharide with an additional galactose unit compared to raffinose.
Verbascose: A pentasaccharide with two additional galactose units compared to raffinose.
Uniqueness: Lychnose is unique due to its specific glycosidic linkage and the presence of an additional galactose unit compared to raffinose. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C24H42O21 |
|---|---|
Poids moléculaire |
666.6 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-6-10(28)14(32)17(35)21(41-6)39-4-9-12(30)16(34)19(37)23(43-9)45-24(20(38)13(31)8(3-27)44-24)5-40-22-18(36)15(33)11(29)7(2-26)42-22/h6-23,25-38H,1-5H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+/m1/s1 |
Clé InChI |
BNOGJEJAYILSFT-XNSRJBNMSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O |
Synonymes |
alpha-D-galactopyranoyl-1-6-alpha-D-glucopyranosyl-1-2-beta-D-fructofuranosyl-1-1-alpha-D-galactopyranoside Gal-1-6-Glc-1-2-Fru-1-1-Gal galactopyranoyl-1-6-glucopyranosyl-1-2-fructofuranosyl-1-1-galactopyranoside lychnose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-)](/img/structure/B1263365.png)
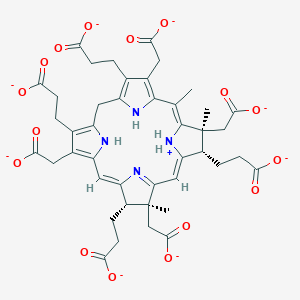

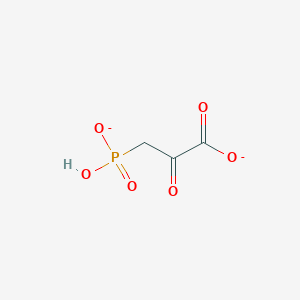
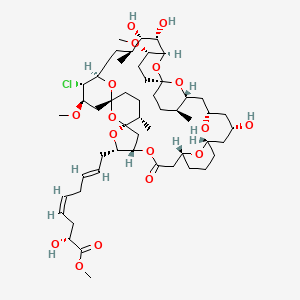
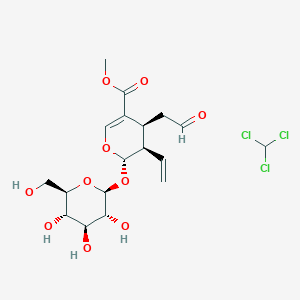
![1-[(9Z)-octadecenoyl]-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263377.png)
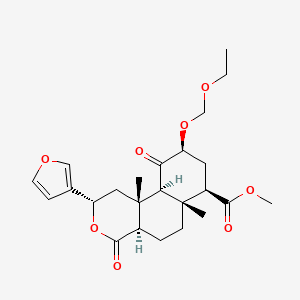
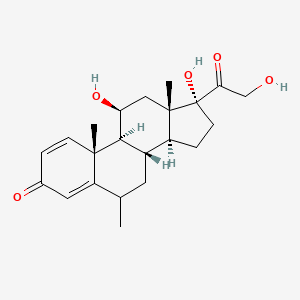
![(4R,9R,12R,13S,14R)-10,12,13,14-tetrahydroxy-5,5,9-trimethyl-11-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carbaldehyde](/img/structure/B1263382.png)

